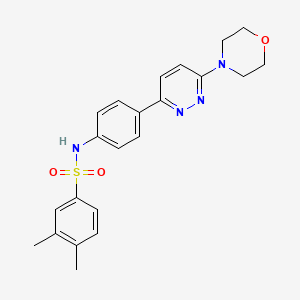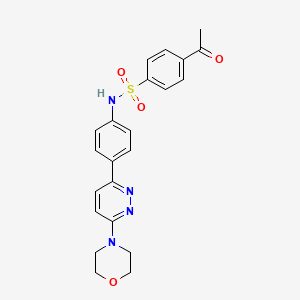
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide selectively targets mutated EGFR by irreversibly binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. The irreversible binding also allows for sustained inhibition of the mutated EGFR, which is important in overcoming resistance to first-generation EGFR inhibitors.
Biochemical and Physiological Effects:
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have a high degree of selectivity for mutated EGFR, with minimal off-target effects on normal cells. It has a half-life of approximately 25 hours and is primarily metabolized in the liver. Common side effects include diarrhea, rash, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for mutated EGFR and its irreversible binding mechanism. However, it also has limitations, such as the need for a specific mutation in the EGFR gene for it to be effective and the potential for resistance to develop over time.
Orientations Futures
Future research on N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide could focus on several areas, including:
1. Combination therapy with other drugs to enhance its therapeutic effect
2. Development of biomarkers to predict response to treatment
3. Investigation of resistance mechanisms and development of strategies to overcome them
4. Exploration of its potential in other types of cancer with EGFR mutations
Conclusion:
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a promising third-generation EGFR inhibitor that has shown efficacy in the treatment of NSCLC with EGFR T790M mutation. Its selective binding to mutated EGFR and irreversible mechanism of action make it a valuable tool for cancer research. Future research on N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide could lead to further improvements in cancer treatment and management.
Applications De Recherche Scientifique
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first-generation EGFR inhibitors. N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide has also been studied in combination with other drugs, such as the immune checkpoint inhibitor durvalumab, to enhance its therapeutic effect.
Propriétés
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-18-7-13-22(31-2)23(17-18)32(29,30)27-20-10-8-19(9-11-20)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBFOKBCQNNWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





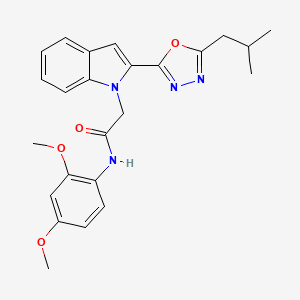

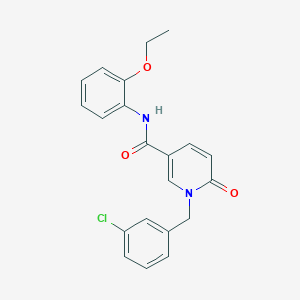
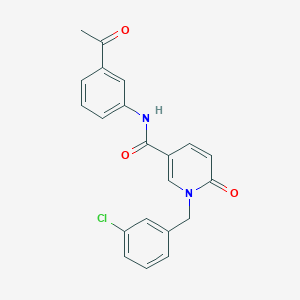
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3311966.png)
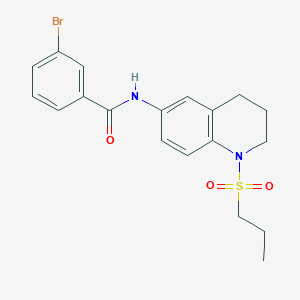
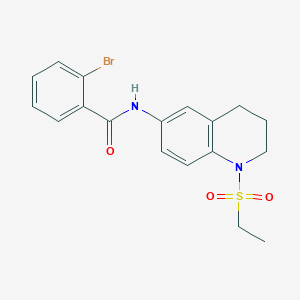
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B3311985.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3311993.png)
![4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312006.png)
